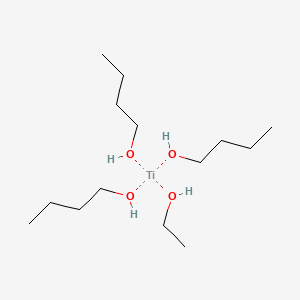

Tributoxyethoxytitanium

Description

Properties

CAS No. |

93918-89-9 |

|---|---|

Molecular Formula |

C14H36O4Ti |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

butan-1-ol;ethanol;titanium |

InChI |

InChI=1S/3C4H10O.C2H6O.Ti/c3*1-2-3-4-5;1-2-3;/h3*5H,2-4H2,1H3;3H,2H2,1H3; |

InChI Key |

XBVFSNVYMGOAKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCO.[Ti] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Tributoxyethoxytitanium

Established Synthetic Routes to Tributoxyethoxytitanium

The preparation of mixed alkoxytitanates can be achieved through several conventional methods that are well-established in organometallic chemistry. These routes primarily involve the partial exchange of alkoxide ligands or the direct reaction of a titanium halide with a mixture of alcohols.

Alkoxide exchange, also known as alcoholysis or transesterification, is a common and straightforward method for synthesizing mixed titanium alkoxides. wikipedia.org This process involves the reaction of a parent titanium alkoxide with a different alcohol. The equilibrium of the reaction can be shifted towards the desired product by removing the more volatile alcohol, typically through distillation. wikipedia.org

For the synthesis of this compound, two primary pathways involving alkoxide exchange are plausible:

From Titanium Tetrabutoxide: Reacting titanium tetrabutoxide with one equivalent of ethanol (B145695). The more volatile butanol is removed to drive the reaction towards the formation of the mixed alkoxide.

From Titanium Tetraethoxide: Reacting titanium tetraethoxide with three equivalents of butanol. In this case, ethanol is the more volatile component that is distilled off.

The general reaction can be represented as: Ti(OR)₄ + n R'OH ⇌ Ti(OR)₄₋ₙ(OR')ₙ + n ROH

The success of this method hinges on the difference in boiling points between the reactant and product alcohols, allowing for efficient separation.

Table 1: Illustrative Reaction Parameters for Alkoxide Exchange Synthesis of this compound

| Starting Material | Reactant Alcohol | Stoichiometric Ratio (Ti Alkoxide:Alcohol) | Catalyst | Reaction Temperature (°C) | Volatile Byproduct |

| Titanium Tetrabutoxide | Ethanol | 1:1 | None (self-catalyzed) | 80-120 | Butanol |

| Titanium Tetraethoxide | Butanol | 1:3 | None (self-catalyzed) | 120-150 | Ethanol |

The direct synthesis of this compound can be achieved by reacting a titanium halide, most commonly titanium tetrachloride (TiCl₄), with a stoichiometric mixture of butanol and ethanol. wikipedia.org This reaction produces the desired titanium alkoxide and hydrogen chloride (HCl) as a byproduct. To neutralize the corrosive HCl and drive the reaction to completion, a base such as ammonia (B1221849) or a tertiary amine is often used. wikipedia.org

The reaction is as follows: TiCl₄ + 3 C₄H₉OH + 1 C₂H₅OH + 4 NH₃ → Ti(OC₄H₉)₃(OC₂H₅) + 4 NH₄Cl

The ammonium (B1175870) chloride precipitate can be removed by filtration, and the final product is obtained after the removal of any excess solvent or alcohol. Careful control of the stoichiometry of the alcohols is crucial to obtain the desired mixed alkoxide.

Innovations in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient processes for producing compounds like this compound.

Green chemistry principles are increasingly being applied to the synthesis of metal alkoxides to reduce environmental impact. For titanium alkoxides, this includes the use of bio-based solvents and reagents, as well as developing catalytic routes that minimize waste. While specific research on green synthesis of this compound is limited, general approaches for titanium alkoxides can be applied. This includes the use of plant-derived extracts in sol-gel processes, which suggests a move towards more sustainable reagents. scirp.orgacs.orgscirp.org The development of electrochemical methods for synthesizing titanium alkoxides in alcohols also presents a greener alternative by avoiding the use of halide precursors and the subsequent formation of salt byproducts. wikipedia.org

Optimizing the synthesis of this compound is critical for achieving high yields and purity, which are essential for its application in sensitive areas like electronic materials and catalysis. Key optimization strategies include:

Removal of Byproducts: In the alkoxide exchange method, efficient and continuous removal of the displaced alcohol is paramount for driving the reaction equilibrium towards the product. wikipedia.org

Control of Hydrolysis: Titanium alkoxides are highly susceptible to hydrolysis, which can lead to the formation of titanium-oxo species and affect the purity of the final product. koreascience.krresearchgate.net Therefore, all reactions must be carried out under anhydrous conditions.

Purification Techniques: Fractional distillation under reduced pressure is a common method for purifying titanium alkoxides. The different boiling points of the various mixed alkoxides that may form allow for their separation.

A Japanese patent describes a two-stage hydrolysis process for preparing titanium dioxide from titanium alkoxides, which involves synthesizing titanoxane and then distilling off the by-produced alcohol to achieve high purity. google.com This highlights the importance of controlling reaction conditions to improve product quality.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Advantages | Disadvantages | Key Optimization Parameter |

| Alkoxide Exchange | High purity possible; avoids halide byproducts. | Reversible reaction; requires efficient alcohol removal. | Fractional distillation to remove volatile alcohol. |

| Direct Synthesis | High yield; straightforward reaction. | Produces corrosive HCl; requires a base for neutralization, leading to salt byproduct. | Precise stoichiometric control of alcohols. |

| Electrochemical Synthesis | "Green" method; avoids halide precursors. | May require specialized equipment. | Control of current density and electrolyte composition. |

Note: This table provides a general comparison based on established chemical principles for titanium alkoxide synthesis.

Control of Precursor Stoichiometry and Purity

The precise control over the stoichiometry and purity of precursors is fundamental to the successful synthesis of a well-defined mixed-ligand alkoxide like this compound.

The molar ratio of the reactant alcohols (butanol and ethanol) in the direct synthesis method, or the ratio of the starting alkoxide to the reactant alcohol in the exchange method, directly dictates the composition of the final product. Any deviation from the desired stoichiometry can lead to a mixture of different titanium alkoxide species, such as Ti(OBu)₄, Ti(OBu)₂(OEt)₂, Ti(OBu)(OEt)₃, and Ti(OEt)₄.

Furthermore, the purity of the starting materials is critical. The presence of water in the alcohols or solvents will lead to partial hydrolysis of the titanium alkoxide, resulting in the formation of oxo-bridged oligomers. researchgate.net This not only reduces the yield of the desired monomeric product but also alters its chemical properties and reactivity. Therefore, the use of anhydrous solvents and alcohols, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is essential for obtaining high-purity this compound.

Mechanistic Investigations of Tributoxyethoxytitanium Reactivity

Hydrolysis and Condensation Mechanisms of Tributoxyethoxytitanium in Sol-Gel Processes

The sol-gel process involving this compound, like other titanium alkoxides, is fundamentally based on two primary reactions: hydrolysis and condensation. researchgate.net In the hydrolysis step, the alkoxy groups (butoxy and ethoxy) are replaced by hydroxyl groups upon reaction with water. This is followed by condensation reactions, where either two hydroxylated intermediates react (water condensation) or a hydroxylated intermediate reacts with a remaining alkoxide group (alcohol condensation), leading to the formation of Ti-O-Ti bridges. These interconnected bridges form the foundation of the resulting gel network. researchgate.netresearchgate.net The relative rates of these reactions are critical in determining the structure and properties of the final material. researchgate.net

The pH of the reaction medium is a critical parameter that significantly influences the kinetics of both hydrolysis and condensation reactions for titanium alkoxides. rsc.orgusgs.gov The reaction rates can be understood by considering three general conditions: acidic, neutral, and alkaline.

Under acidic conditions (low pH) , the hydrolysis reaction is accelerated. This is because the acidic protons protonate the alkoxy groups, making them better leaving groups. aau.dk However, the condensation rate is significantly retarded at low pH. The protonation of hydroxyl groups on the titanium clusters inhibits the necessary nucleophilic attack on another titanium atom, and the resulting positive surface charge on the clusters creates electrostatic repulsion, hindering aggregation. aau.dk This condition typically leads to the formation of weakly branched, polymer-like gel networks.

Under alkaline conditions (high pH) , both hydrolysis and condensation reactions are rapid. The presence of hydroxide (B78521) ions promotes the deprotonation of water, forming a strong nucleophile (OH-) that readily attacks the electron-deficient titanium center, speeding up hydrolysis. The deprotonated Ti-OH groups (forming Ti-O⁻) are highly reactive nucleophiles, leading to very fast condensation and the formation of dense, particulate clusters. aau.dk For similar titanium alkoxides, precipitation can occur within minutes under alkaline conditions. aau.dk

In neutral or near-neutral conditions (pH ≈ 7) , the reaction rates are generally at their minimum, leading to longer induction periods for gelation or precipitation compared to acidic or basic environments. aau.dk

Table 1: Effect of pH on Sol-Gel Reaction Kinetics for Titanium Alkoxides

| pH Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| Acidic (pH < 3) | Catalyzed (Fast) | Inhibited (Slow) | Polymeric, weakly branched networks |

| Neutral (pH ≈ 7) | Slow | Slow | Longer gelation times |

| Alkaline (pH > 8) | Catalyzed (Fast) | Catalyzed (Very Fast) | Dense, particulate aggregates |

The choice of solvent plays a crucial role in the sol-gel process by influencing precursor solubility, reactivity, and the structure of the resulting gel. uctm.edu this compound, being soluble in various organic solvents, allows for considerable flexibility in synthesis design. researchgate.net Alcohols like isopropanol (B130326) and ethylene (B1197577) glycol are commonly used. uctm.edu

Solvents can affect the reaction pathways in several ways:

Coordination: Solvents with donor oxygen atoms, such as alcohols, can coordinate with the titanium center. This coordination can stabilize the precursor and moderate its reactivity towards hydrolysis.

Miscibility: The solvent must ensure the miscibility of the titanium precursor and water to allow for a controlled hydrolysis reaction. Using a mutual solvent like an alcohol is common.

Steric Hindrance: The size of the solvent molecule can influence the accessibility of water to the titanium center, thereby affecting the hydrolysis rate.

Chemical Participation: Some solvents, like ethylene glycol, can do more than just dissolve the precursor. They can participate in the reaction, potentially forming more stable complexes that alter the hydrolysis and condensation pathways. Studies on related titanium alkoxides like titanium(IV) butoxide have shown that using ethylene glycol can lead to a higher degree of hydrolysis and condensation compared to processes without a solvent. uctm.edu

For instance, in studies comparing different solvents for titanium alkoxides, the addition of alcohols like ethylene glycol or isopropanol was found to retain the amorphous state of the resulting material up to higher temperatures compared to syntheses without solvents. uctm.edu

Catalysts are employed to control the relative rates of hydrolysis and condensation, thereby tailoring the final properties of the material. As discussed in section 3.1.1, protons (acid catalysts) and hydroxide ions (base catalysts) are the most common examples. aau.dk

Acid Catalysts (e.g., HNO₃, HCl): Acid catalysts significantly increase the rate of hydrolysis while slowing condensation. This uncoupling of the two reaction rates allows for the formation of more homogeneous, polymeric gels. The protonation of an alkoxy group makes it a better leaving group, facilitating the nucleophilic attack by water. aau.dk

Base Catalysts (e.g., NH₄OH): Base catalysts accelerate both hydrolysis and condensation. The hydroxide ion is a more potent nucleophile than water, leading to a faster initial hydrolysis step. The resulting deprotonated Ti-OH species are highly reactive, causing rapid condensation and often leading to the formation of discrete, spherical nanoparticles. researchgate.net

The choice and concentration of the catalyst are determining factors for the resulting gel structure, alongside the water-to-alkoxide ratio. researchgate.net

Ligand Exchange Reactions Involving this compound

Ligand exchange, or substitution, is a fundamental reaction for coordination complexes where one ligand is replaced by another. libretexts.orgchemguide.co.uk For this compound, the butoxy and ethoxy groups are the native ligands. These can be exchanged with other incoming ligands, a process driven by factors such as the concentration of the new ligand or the formation of a more thermodynamically stable complex. crunchchemistry.co.uk

A common example of a ligand exchange reaction for titanium alkoxides involves the introduction of chelating agents like acetylacetone (B45752). uctm.edu In such a reaction, the bidentate acetylacetonate (B107027) ligand can replace one or more of the monodentate alkoxy groups, forming a more stable chelate ring structure around the titanium center. This type of reaction is often visually indicated by a distinct color change, for example, to a translucent orange or yellow, which is characteristic of the formed chelate complex. uctm.edu The resulting complex is generally more stable and less susceptible to rapid, uncontrolled hydrolysis, making it a valuable method for moderating reactivity in sol-gel processes. uctm.edu

The general principle of ligand exchange can be represented as: Ti(OR)₃(OR') + xL → Ti(OR)₃₋ₓ(OR')Lₓ + xROH where OR and OR' are the butoxy and ethoxy groups, and L is the incoming ligand.

Chelation and Complexation Behavior of this compound

Chelation is a specific type of complexation where a ligand, known as a chelating agent, binds to the central metal ion at two or more points, forming a ring structure. nih.gov This process significantly enhances the stability of the complex compared to coordination with monodentate ligands.

This compound readily undergoes chelation with suitable multidentate ligands. As mentioned previously, β-diketones like acetylacetone are effective chelating agents for titanium alkoxides. uctm.edu When acetylacetone is added to a solution of the titanium precursor, it can replace alkoxy ligands to form a stable coordination complex. uctm.edu This modification is crucial for controlling the sol-gel process because the resulting chelated precursor is much less reactive towards water. The chelate ring sterically hinders the approach of water molecules and electronically stabilizes the titanium center, thus slowing down the rates of hydrolysis and condensation. nih.gov This allows for better control over the subsequent formation of the titanium dioxide network, preventing rapid precipitation and enabling the synthesis of more uniform materials. uctm.edu

Other potential chelating agents include carboxylic acids, polyols, and amino alcohols, which can similarly modify the reactivity of the titanium precursor through the formation of stable complexes.

Theoretical Computational Studies of Reaction Energetics and Transition States

For titanium-based systems, theoretical studies can be used to:

Map Potential Energy Surfaces: Researchers can calculate the energy of the system as the reactants evolve into products. This mapping reveals the most likely reaction pathway and identifies the energy of transition states—the highest energy point along the reaction coordinate. rsc.org

Calculate Activation Barriers: The energy difference between the reactants and the transition state is the activation energy or barrier. A lower activation barrier corresponds to a faster reaction rate. DFT calculations can quantify these barriers for hydrolysis, condensation, and ligand exchange reactions, explaining experimentally observed reactivity trends. researchgate.net

Analyze Intermediate Structures: Computational models can determine the geometry and stability of transient intermediates that may form during a reaction. researchgate.netdntb.gov.ua For example, in the hydrolysis of a titanium alkoxide, the structure of the initial aquo-complex and subsequent hydroxylated species can be modeled.

Understand Electronic Effects: These studies provide information on charge distribution and orbital interactions, explaining how different ligands (e.g., butoxy vs. ethoxy vs. acetylacetonate) influence the electrophilicity of the titanium center and its susceptibility to nucleophilic attack. rsc.org

By applying these computational methods to analogous titanium alkoxide systems, a detailed, atomistic understanding of the factors governing the reactivity of this compound can be developed.

Based on a comprehensive search, there is insufficient specific research data available in the public domain to generate a detailed article on "this compound" that adheres to the provided outline. The search results primarily describe the use of more common titanium alkoxide precursors, such as titanium tetraisopropoxide (TTIP) and titanium tetrabutoxide (TBT), in the specified applications.

Therefore, it is not possible to provide scientifically accurate content focusing solely on this compound for each requested subsection without resorting to speculation. The principles of sol-gel synthesis, material formation, and surface modification are generally applicable to titanium alkoxides, but detailed research findings, process parameters, and resulting material characteristics are highly specific to the individual precursor used.

To fulfill the request would require extrapolating data from analogous compounds, which would violate the core instruction to focus solely on this compound and maintain scientific accuracy. No data tables or detailed research findings specific to this compound for the synthesis of nanomaterials, hybrid materials, ceramics, or specific coating applications were found.

Tributoxyethoxytitanium As a Precursor in Materials Science and Engineering

Surface Modification and Coating Applications

Adhesion Promotion and Interface Engineering

The primary role of tributoxyethoxytitanium in this context is to act as a coupling agent or primer, creating a durable link between inorganic substrates and organic polymers. When applied to a surface like glass, metal, or mineral fillers, the molecule's alkoxy groups hydrolyze in the presence of moisture, forming reactive titanium-hydroxyl (Ti-OH) groups. These groups can then condense with hydroxyl groups on the substrate surface, forming a strong, covalent oxane bond (e.g., Ti-O-Si).

Simultaneously, the organic butoxy and ethoxy groups can react or physically entangle with a polymer matrix during curing or application. This dual reactivity bridges the inorganic and organic phases, which are often incompatible, significantly improving adhesion. This process is critical in the manufacturing of paints, coatings, and adhesives, where it prevents delamination, enhances durability, and improves resistance to environmental factors such as moisture.

Development of Functional Surfaces

This compound is a key ingredient in creating surfaces with specialized properties through sol-gel and thin-film coating processes. By carefully controlling the hydrolysis and condensation reactions, it is possible to deposit a thin, uniform layer of titanium dioxide onto a substrate.

These coatings can impart a range of functionalities:

Hydrophobicity/Hydrophilicity: The surface energy of the TiO2 layer can be tailored to either repel or attract water, a property useful in self-cleaning glass and anti-fogging applications.

Anti-Corrosion: A dense TiO2 layer can act as a protective barrier on metal surfaces, preventing oxidation and corrosion by isolating the metal from corrosive agents.

Scratch Resistance: The inherent hardness of the resulting ceramic-like TiO2 coating enhances the durability and scratch resistance of the underlying material.

UV Protection: TiO2 is an excellent UV absorber, and coatings derived from this compound can be used to protect materials from degradation caused by ultraviolet radiation.

The properties of the functional surface are highly dependent on the processing conditions, as demonstrated in the table below.

| Processing Parameter | Resulting Surface Property |

| Low-temperature curing | Amorphous TiO2 film with high flexibility |

| High-temperature annealing | Crystalline anatase or rutile TiO2 with enhanced hardness |

| Incorporation of co-precursors | Hybrid organic-inorganic films with tailored refractive index |

Role in Advanced Composite Material Fabrication

In advanced composites, materials are combined to achieve properties superior to those of the individual components advcmp.comresearchgate.net. This compound enhances the performance of these composites by improving the interfacial bonding between the reinforcing filler (e.g., glass fibers, carbon nanotubes) and the polymer matrix.

The mechanism is similar to that in adhesion promotion. The precursor is used to pre-treat the surface of the filler material. This treatment creates a titanium-based layer on the filler that acts as an intermediary, bonding strongly to both the filler and the surrounding polymer. This improved interfacial adhesion ensures efficient stress transfer from the matrix to the reinforcement, which is crucial for the mechanical integrity of the composite. Benefits of using this compound as a coupling agent in composites include:

Increased Mechanical Strength: Enhanced tensile and flexural strength due to better load distribution.

Improved Thermal Stability: Reduced risk of delamination at high temperatures.

Enhanced Durability: Better resistance to moisture ingress and chemical attack at the filler-matrix interface.

Integration into Energy Technologies

This compound is a critical precursor for creating nanostructured titanium dioxide, a material central to many renewable energy technologies due to its favorable electronic and chemical properties.

Photocatalytic Systems

Titanium dioxide is a highly effective photocatalyst used for environmental remediation, such as water purification and air decontamination mdpi.comresearchgate.net. When TiO2 is exposed to UV light, it generates electron-hole pairs that produce highly reactive oxygen species frontiersin.org. These species can decompose organic pollutants into harmless substances like carbon dioxide and water researchgate.net.

This compound is used in sol-gel or hydrothermal methods to synthesize TiO2 nanoparticles, nanotubes, or thin films with high surface areas. A larger surface area provides more active sites for photocatalytic reactions, thereby increasing the efficiency of the degradation process researchgate.net. The development of TiO2-based catalytic systems that can be activated by visible light is a significant area of research researchgate.netmdpi.com.

Solar Energy Conversion Devices

In the field of solar energy, this compound is instrumental in fabricating the photoanodes of Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells europa.euwesternsydney.edu.au. These devices rely on a nanostructured layer of TiO2 to support a light-absorbing dye or perovskite material and to facilitate the transport of electrons researchgate.net.

The process involves depositing a paste containing TiO2 nanoparticles, often synthesized from precursors like this compound, onto a conductive glass substrate. The quality of this TiO2 layer is paramount for cell efficiency. It must possess a high surface area to maximize light-absorber loading and an interconnected porous structure to ensure efficient electron transport and electrolyte penetration.

| Precursor Property | Impact on Solar Cell Performance |

| Purity of this compound | Affects the electronic properties and defect density of the resulting TiO2 layer. |

| Controlled Hydrolysis Rate | Determines the particle size and morphology of the TiO2, influencing light scattering and electron transport pathways. |

| Formulation with Binders/Solvents | Dictates the porosity and mechanical stability of the final photoanode film. |

Energy Storage Materials

Nanostructured TiO2 derived from this compound is also a promising material for energy storage devices, particularly for the anodes of lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) researchgate.netmdpi.com. TiO2 offers advantages such as safety, low cost, and structural stability during charging and discharging cycles researchgate.net.

This compound can also serve as a precursor for synthesizing other advanced energy storage materials, such as Lithium Titanate (Li4Ti5O12 or LTO) cristalactiv.com. LTO is known for its excellent cycle life and high-rate capability, making it suitable for applications where rapid charging and longevity are required. The synthesis process allows for the creation of nanostructured LTO materials, which can enhance electrode-electrolyte contact and improve ion diffusion rates, leading to better battery performance mdpi.com.

Tributoxyethoxytitanium in Catalysis and Polymerization Chemistry

Catalytic Applications of Tributoxyethoxytitanium and its Derivatives

The catalytic activity of this compound is centered around the electrophilic titanium atom, which can accept electron pairs from carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack. This property is harnessed in a variety of catalytic reactions.

This compound is an effective catalyst for both esterification and transesterification reactions. In esterification, it facilitates the reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves the coordination of the carboxylic acid's carbonyl oxygen to the titanium center, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the alcohol.

In transesterification, an existing ester reacts with an alcohol to form a new ester, a process widely used in the synthesis of polyesters and in the production of biodiesel. wikipedia.orgmasterorganicchemistry.com Titanium alkoxides, a class of compounds to which this compound belongs, are known to be effective catalysts for these reactions. masterorganicchemistry.com The general mechanism for transesterification involves the exchange of the alkoxy group of an ester. wikipedia.orgmasterorganicchemistry.com This process can be catalyzed by both acids and bases. masterorganicchemistry.com Under basic conditions, the reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In an industrial context, the large-scale production of polyesters often utilizes transesterification, where diesters react with diols to form long polymer chains. wikipedia.org For instance, the reaction of dimethyl terephthalate with ethylene (B1197577) glycol yields polyethylene terephthalate (PET) and methanol, with the removal of methanol driving the reaction forward. wikipedia.org

The production of biodiesel from vegetable oils is another significant application of transesterification, where triglycerides are converted into fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net Titanium dioxide has been investigated as a heterogeneous catalyst for this process due to its high surface area, chemical stability, and acid-base properties. mdpi.com

This compound and related titanium compounds are widely employed as catalysts in condensation polymerization, particularly in the synthesis of polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). google.comresearchgate.net These catalysts are active in both the esterification and polycondensation stages of polyester production. google.comrsc.org

Titanium-based catalysts, including alkoxides, are considered more environmentally friendly alternatives to traditional antimony-based catalysts. google.comscielo.br In the synthesis of poly(ethylene furanoate) (PEF), a biobased polyester, titanium(IV) isopropoxide (TIS) and tetrabutyl titanate(IV) (TBT) have been shown to be highly effective catalysts for the melt polycondensation stage. rsc.org The catalytic activity of titanium compounds in polyester synthesis is a subject of ongoing research, with efforts to develop highly active and stable catalysts. google.comgoogleapis.com

The following table summarizes the catalytic performance of different titanium-based catalysts in the synthesis of poly(ethylene furanoate) (PEF).

Table 1: Effect of Different Catalysts on the Synthesis of Poly(ethylene furanoate) (PEF)

| Catalyst | First Stage (Methanol Distillation) | Second Stage (Polycondensation) | Coloration of Polyester |

|---|---|---|---|

| Tetrabutyl titanate(IV) (TBT) | Similar to other catalysts | High reactivity | Highest coloration |

| Titanium(IV) isopropoxide (TIS) | Similar to other catalysts | Most effective | High coloration |

| Tin(II) 2-ethylhexanoate (TEH) | Slowest catalyst | Lowest reactivity | Lower coloration |

| Dibutyltin(IV) oxide (DBTO) | Similar to other catalysts | Moderate reactivity | Lower coloration |

Data sourced from a study on the effect of catalysts on PEF synthesis. rsc.org

While information specifically detailing the use of this compound in oxidative and reductive catalysis is limited, the broader field of titanium redox catalysis is well-established. Titanium complexes can exist in multiple oxidation states, typically Ti(III) and Ti(IV), enabling their participation in single-electron transfer processes. This reactivity is the basis for their use in a variety of radical-mediated transformations.

Titanium-based catalysts are known to be involved in redox reactions, but specific examples involving this compound are not prominently featured in the available literature. General principles of oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. youtube.com

This compound as a Polymerization Initiator

In addition to its catalytic roles, this compound can function as a polymerization initiator, particularly in controlled/living polymerization processes. The initiation step in these polymerizations is crucial as it determines the number of propagating chains and influences the final molecular weight and molecular weight distribution of the polymer.

There is currently no substantial evidence in the scientific literature to suggest that this compound acts as a conventional radical polymerization initiator. Free-radical polymerization is typically initiated by compounds that can generate free radicals upon thermal or photochemical decomposition, such as peroxides or azo compounds. tcichemicals.comtcichemicals.comnih.gov The mechanism involves the generation of an initial radical, which then adds to a monomer to create a growing polymer chain with a radical end. nih.govhacettepe.edu.tr This process continues through propagation steps until termination occurs. hacettepe.edu.trmdpi.com Nitroxide-mediated radical polymerization (NMP) is a type of controlled radical polymerization that utilizes a nitroxide initiator to produce polymers with low dispersity. wikipedia.org

While titanium-based systems have been used to initiate polymerization from nanoparticle surfaces, these often involve surface-initiated atom transfer radical polymerization (SI-ATRP), which operates through a different mechanism than conventional free-radical initiation. researchgate.net

Titanium alkoxides, the family of compounds to which this compound belongs, have been demonstrated to be effective initiators for the controlled or "living" polymerization of certain monomers, most notably lactide. researchgate.netnih.gov In these systems, the alkoxide group from the titanium compound initiates the ring-opening polymerization of the cyclic lactide monomer.

The term "living polymerization" refers to a chain polymerization process that proceeds in the absence of chain transfer and termination steps. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.netnih.gov Studies on the polymerization of lactide using various titanium alkoxides have shown that the polymerization is controlled, as evidenced by a linear relationship between the molecular weight of the resulting polymer and the monomer-to-initiator ratio. researchgate.netnih.gov The end-group analysis of the polylactide chains confirms that an alkoxide substituent from the titanium initiator is covalently bonded to the polymer chain, verifying its role as the initiator. researchgate.netnih.gov

The following table presents data from a study on the polymerization of lactide using different titanium alkoxide initiators.

Table 2: Polymerization of Lactide Initiated by Titanium Alkoxides

| Initiator | Polymer Yield (%) | Molecular Weight (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Ti(O-i-Pr)₄ | High | Varies with conditions | Narrow |

| TiCl(O-i-Pr)₃ | High | Varies with conditions | Narrow |

| TiCl₂(O-i-Pr)₂ | High | Varies with conditions | Narrow |

This table is a generalized representation based on findings from studies on titanium alkoxide-initiated lactide polymerization. researchgate.netnih.gov

Surface-Initiated Polymerization Methodologies

Surface-initiated polymerization (SIP) has emerged as a powerful technique for modifying the surface properties of materials by grafting polymer chains directly from a substrate. This method allows for the formation of dense and well-controlled polymer brushes that can alter surface characteristics such as wettability, biocompatibility, and adhesion. One of the prominent methods in this category is surface-initiated atom transfer radical polymerization (SI-ATRP), which provides excellent control over the molecular weight, polydispersity, and composition of the grafted polymers. researchgate.net

The general principle of SIP involves the immobilization of an initiator on a surface, from which the polymerization of monomers is initiated. This "grafting from" approach enables the growth of high-density polymer brushes, as the steric hindrance that limits the attachment of pre-formed polymers in "grafting to" methods is overcome. researchgate.net Various substrates, including titanium and its oxides, have been successfully modified using SIP techniques. For instance, titanium foil surfaces have been functionalized by first activating the surface with a silane coupling agent containing an ATRP initiator. nih.gov Subsequently, well-defined polymer brushes have been tethered to the surface through SI-ATRP of various monomers. nih.gov

While specific studies detailing the direct use of this compound as a primary initiator or catalyst in surface-initiated polymerization are not extensively documented in publicly available research, the fundamental chemistry of titanium alkoxides suggests their potential role in such systems. Titanium alkoxides are known to react with surface hydroxyl groups, which could serve as a mechanism for anchoring initiating species. This approach has been demonstrated with other titanium compounds on substrates like titanium dioxide (TiO2) nanoparticles, where a bifunctional initiator inspired by L-3,4-dihydroxyphenylalanine (DOPA) was used to tether polymer chains via SI-ATRP. mdpi.com

The controlled nature of polymerization in these systems is a key advantage. For example, in SI-ATRP, the concentration of the catalyst, such as copper species, and the type of ligand can regulate the kinetics of polymer brush growth. acs.org This level of control is crucial for tailoring the properties of the resulting polymer-grafted surface for specific applications.

Role in Polymer Structure and Architecture Control

Titanium alkoxides, a class of compounds to which this compound belongs, play a significant role as catalysts and initiators in various polymerization reactions, where they can exert considerable control over the resulting polymer's structure and architecture. Their catalytic activity is particularly notable in ring-opening polymerization (ROP) of cyclic esters like lactide and in coordination polymerization of olefins. nih.govacs.orgresearchgate.net

In the context of ring-opening polymerization, titanium alkoxides have been demonstrated to be effective catalysts for producing polylactides with controlled molecular weights and yields. nih.govacs.orgresearchgate.net The mechanism often involves the alkoxide group on the titanium atom acting as the initiator for the polymerization. nih.govacs.orgresearchgate.net This is supported by end-group analysis of the resulting polymers. The structure of the titanium alkoxide catalyst, including the steric hindrance of its ligands, can significantly influence the polymerization rate and the molecular weight of the polymer. nih.govacs.orgresearchgate.net For instance, studies with a series of titanium alkoxides have shown that the linearity of molecular weight versus monomer conversion is indicative of a controlled polymerization process. nih.govacs.orgresearchgate.net

Furthermore, titanium-based catalysts can influence the stereochemistry of the polymer. In the polymerization of racemic lactide (rac-LA), certain titanium alkoxides have shown a tendency to produce heterotactic-biased polylactide. nih.govacs.orgresearchgate.net The degree of stereocontrol can be tuned by modifying the ligands on the titanium center. For example, increasing the number of chlorine atoms in TiClₓ(O-i-Pr)₄₋ₓ catalysts led to an increase in heterotactic-biased poly(rac-LA). nih.govacs.orgresearchgate.net

In the realm of olefin polymerization, titanium compounds are fundamental components of Ziegler-Natta catalysts. While traditionally based on titanium halides, the use of titanium alkoxides like titanium(IV) butoxide has also been explored. These catalysts, in conjunction with a cocatalyst such as triethylaluminium (TEA), can polymerize olefins like ethylene. mdpi.comresearchgate.netnih.gov The molar ratio of the cocatalyst to the titanium catalyst ([Al]/[Ti]) is a critical parameter that affects the catalytic activity and the properties of the resulting polyethylene. mdpi.comresearchgate.netnih.gov Research has shown that this ratio can influence the molecular weight (Mw) and the polydispersity index (PDI) of the polymer. mdpi.comresearchgate.netnih.gov For instance, an increase in the concentration of a comonomer like 1-hexene can lead to a significant decrease in Mw and a broadening of the PDI, which is attributed to the comonomer's chain transfer capacity. mdpi.comresearchgate.net

The ability to control these structural parameters is vital for tailoring the final properties of the polymer for specific applications. The data from various studies on related titanium alkoxides provides a framework for understanding the potential of this compound in controlling polymer architecture.

| Parameter | Effect on Polymer Structure | Catalyst System Example | Monomer Example |

| Catalyst Structure | Influences molecular weight and polymerization rate. Steric hindrance of ligands can affect polymer yield. | Titanatranes | Lactide |

| Cocatalyst Ratio ([Al]/[Ti]) | Affects catalytic activity and polymer molecular weight. | Titanium(IV) butoxide / Triethylaluminium (TEA) | Ethylene |

| Ligand Substitution | Can control stereochemistry, leading to different tacticities (e.g., heterotactic). | TiClₓ(O-i-Pr)₄₋ₓ | rac-Lactide |

| Comonomer Concentration | Influences molecular weight and polydispersity index (PDI) through chain transfer reactions. | Titanium(IV) butoxide / TEA | Ethylene / 1-Hexene |

Advanced Characterization Techniques for Tributoxyethoxytitanium and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular and electronic structure of Tributoxyethoxytitanium. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their atomic composition and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. rsc.org For this compound, ¹H and ¹³C NMR are primarily used to confirm the structure and arrangement of the alkoxy ligands attached to the titanium center.

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. The ethoxy group would show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (–OCH₂) protons due to spin-spin coupling. The three butoxy groups would exhibit more complex signals corresponding to the α-methylene (–OCH₂), β-methylene (–CH₂), intermediate methylene (–CH₂), and terminal methyl (–CH₃) protons. Integration of the peak areas would confirm the 3:1 ratio of butoxy to ethoxy groups.

¹³C NMR spectroscopy provides information on the carbon skeleton of the ligands. rsc.org Each chemically distinct carbon atom in the ethoxy and butoxy chains would produce a unique signal. The chemical shifts are indicative of the type of carbon (e.g., CH₃, CH₂, O–CH₂).

It is important to note that titanium alkoxides can exist in solution as equilibria of monomeric, dimeric, or trimeric species, which can lead to broadening or the appearance of multiple sets of signals in the NMR spectra. rsc.orgrsc.org Variable-temperature NMR studies can be employed to investigate these dynamic equilibria. While titanium has NMR-active isotopes (⁴⁷Ti and ⁴⁹Ti), their low natural abundance, low sensitivity, and quadrupolar nature make direct observation challenging, restricting their use to small, symmetric complexes. huji.ac.iloaepublish.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Ligands Predicted values are based on typical ranges for similar functional groups.

| Group | Ligand Protons/Carbons | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy | -O-C H₂-CH₃ | ~3.7 (quartet) | ~65 |

| -O-CH₂-C H₃ | ~1.2 (triplet) | ~18 | |

| Butoxy | -O-C H₂-CH₂-CH₂-CH₃ | ~3.6 (triplet) | ~68 |

| -O-CH₂-C H₂-CH₂-CH₃ | ~1.6 (multiplet) | ~35 | |

| -O-CH₂-CH₂-C H₂-CH₃ | ~1.4 (multiplet) | ~19 | |

| -O-CH₂-CH₂-CH₂-C H₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are highly effective for identifying functional groups and providing structural information. The spectra of this compound are characterized by vibrations associated with Ti–O, C–O, C–C, and C–H bonds.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the polarizability of the molecule. triprinceton.org

Key vibrational modes for this compound include:

Ti–O Stretching: These vibrations typically appear in the low-frequency region of the spectrum (400–700 cm⁻¹). The exact position can give insights into the coordination environment of the titanium atom and whether the alkoxy groups are terminal or bridging.

C–O Stretching: Strong bands in the 1000–1200 cm⁻¹ region are characteristic of the C–O single bond stretching in the alkoxy ligands.

C–H Stretching and Bending: Vibrations of the alkyl chains (ethoxy and butoxy groups) are observed in two main regions: C–H stretching from 2850–3000 cm⁻¹ and C–H bending (scissoring, wagging, twisting) from 1350–1470 cm⁻¹. nih.gov

For materials derived from this compound, such as titanium dioxide (TiO₂), Raman spectroscopy is particularly useful for identifying the crystalline phase (e.g., anatase, rutile, or brookite), as each phase has a distinct set of Raman-active vibrational modes. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data for similar metal alkoxides and organic functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| C–H Stretching | 2850 - 3000 | IR, Raman |

| C–H Bending/Deformation | 1350 - 1470 | IR, Raman |

| C–O Stretching | 1000 - 1200 | IR (strong) |

| Ti–O Stretching | 400 - 700 | IR, Raman |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch For a compound like this compound, which is a d⁰ transition metal complex, the observed transitions are typically in the UV region.

The possible electronic transitions include:

σ → σ* Transitions: These high-energy transitions involve electrons in the C–C and C–H sigma bonds of the alkoxy ligands and occur in the far-UV region (typically <200 nm).

n → σ* Transitions: Electrons from the non-bonding lone pairs on the oxygen atoms can be excited to anti-bonding sigma orbitals (σ). These transitions occur at longer wavelengths than σ → σ transitions. lkouniv.ac.in

Ligand-to-Metal Charge Transfer (LMCT): These are often the most significant transitions for titanium(IV) alkoxides. An electron is promoted from a high-energy orbital primarily located on the oxygen atoms of the alkoxy ligands to an empty d-orbital on the titanium center. These transitions are typically intense and occur in the near-UV region.

For derivatives like TiO₂ nanoparticles, UV-Vis spectroscopy is widely used to determine the material's bandgap energy by analyzing the absorption edge. researchgate.net The position of this edge is a critical parameter for photocatalytic and photovoltaic applications.

X-ray spectroscopic techniques use high-energy X-rays to probe the core-level electrons of atoms, providing detailed information about elemental composition, oxidation states, and the local coordination environment. wiley.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of electrons ejected from the top few nanometers of a material upon X-ray irradiation. carleton.edurockymountainlabs.com For this compound or its derivatives, XPS can:

Confirm the presence of Titanium, Oxygen, and Carbon.

Determine the oxidation state of titanium. For this compound, titanium is in the +4 oxidation state, which gives a characteristic binding energy for the Ti 2p₃/₂ peak at approximately 458.5 eV. ucl.ac.ukmdpi.com

Distinguish between different chemical environments of oxygen (e.g., Ti–O–C vs. Ti–O–Ti in hydrolysis products) and carbon (e.g., C–C vs. C–O). ucl.ac.uk

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific absorbing atom. stanford.edu The spectrum is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The features near the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the titanium center.

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the edge can be analyzed to determine the distances, coordination number, and identity of the neighboring atoms around the titanium.

X-ray Emission Spectroscopy (XES) probes the occupied valence states and is complementary to XAS, providing a more complete picture of the electronic structure. stanford.edu

Table 3: Typical XPS Binding Energies for Titanium Alkoxide Systems Data based on reference spectra for titanium butoxide. ucl.ac.uk

| Photoelectron Line | Binding Energy (eV) | Inferred Information |

| Ti 2p₃/₂ | ~458.5 | Ti(IV) oxidation state |

| O 1s | ~530.5 | Ti–O–C environment |

| C 1s | ~286.5 | C–O environment |

| C 1s | ~285.0 | C–C/C–H environment |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For titanium alkoxides, which can be sensitive to air and moisture, soft ionization techniques like Electrospray Ionization (ESI) are often employed.

The mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion, often with an adducted sodium ion ([M+Na]⁺) or proton ([M+H]⁺). nih.gov

The fragmentation of the molecular ion under MS conditions typically proceeds through the cleavage of the titanium-oxygen or carbon-oxygen bonds. miamioh.eduyoutube.com Common fragmentation pathways would involve the sequential loss of neutral molecules corresponding to the alkoxy groups or parts of them:

Loss of an ethoxy radical (•OC₂H₅) or butoxy radical (•OC₄H₉).

Loss of ethene (C₂H₄) or butene (C₄H₈) via rearrangement, followed by loss of a hydroxyl group.

Cleavage of the C–C bonds within the butoxy chains.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the different alkoxy ligands on the titanium center. nih.govresearchgate.net

Microscopic and Imaging Techniques for Material Characterization

While spectroscopic methods probe the molecular level, microscopic techniques are essential for characterizing the morphology, structure, and topography of materials synthesized from this compound, such as TiO₂ thin films or nanoparticles. nih.gov

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. infinitiaresearch.comresearchgate.net SEM analysis of derivatives provides critical information on:

Surface Morphology and Topography: Revealing features like grain size, porosity, and surface roughness of films or powders.

Particle Size and Shape: Determining the size distribution and morphology (e.g., spherical, rod-like) of synthesized nanoparticles.

Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. researchgate.net The transmitted electrons form an image that reveals the internal structure of the material with atomic-scale resolution. TEM is used to determine:

Particle Size and Distribution: Providing highly accurate measurements of nanoparticle dimensions.

Crystallinity and Crystal Structure: High-resolution TEM (HRTEM) can visualize the atomic lattice planes, confirming the crystalline phase (e.g., anatase TiO₂) and identifying any crystal defects.

Film Thickness and Interface Quality: Cross-sectional TEM can be used to measure the thickness of thin films and examine the interface between the film and the substrate.

Together, these microscopic techniques provide the visual evidence needed to connect the precursor chemistry of this compound to the final structure and properties of the resulting materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and microstructure of materials derived from this compound. These techniques provide direct visualization of the particle size, shape, and aggregation state, which are critical parameters influencing the final properties of the material.

In the context of sol-gel synthesis, where this compound is a common precursor for titanium dioxide (TiO2), SEM and TEM are instrumental in observing the transformation from an amorphous gel to crystalline nanoparticles. SEM analysis of materials derived from similar titanium alkoxide precursors reveals that the initial gel can be relatively featureless. However, as the material undergoes heat treatment, distinct particulate morphologies emerge. For instance, studies on TiO2 films prepared from titanium tetraisopropoxide have shown that annealing temperature significantly influences the surface morphology, with higher temperatures leading to the formation of more defined crystalline structures visible in SEM images.

TEM, with its higher resolution, allows for the examination of the internal structure and crystallinity of the nanoparticles. For materials synthesized from this compound, TEM can reveal the presence of crystalline lattices within individual nanoparticles after calcination, confirming the transition from an amorphous to a crystalline state. Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can provide information about the crystal structure of the synthesized phases.

Table 1: Morphological Analysis of Titania Nanoparticles Derived from a Titanium Alkoxide Precursor

| Parameter | Observation |

| Initial Gel Morphology (SEM) | Generally amorphous and non-particulate |

| Post-Calcination Morphology (SEM) | Formation of aggregated nanoparticles |

| Nanoparticle Size (TEM) | Typically in the range of 10-50 nm, depending on synthesis conditions |

| Nanoparticle Shape (TEM) | Often spherical or quasi-spherical |

| Crystallinity (HR-TEM) | Lattice fringes visible after calcination, indicating crystallinity |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of materials. mdpi.comtue.nlresearchgate.netresearchgate.net For thin films and coatings derived from this compound, AFM is invaluable for quantifying surface roughness and identifying nanoscale features such as pores and grain boundaries.

The surface roughness of a coating can significantly impact its functional properties, including its optical, mechanical, and wetting characteristics. AFM analysis of sol-gel derived TiO2 thin films from titanium alkoxide precursors has demonstrated that the surface topography is highly dependent on the processing parameters, such as the composition of the sol, the withdrawal speed during dip-coating, and the annealing temperature.

Typically, as-deposited films are smooth and amorphous. Upon thermal treatment, the crystallization process can lead to an increase in surface roughness as crystalline grains form and grow. AFM can precisely measure parameters such as the root-mean-square (RMS) roughness, providing quantitative data to correlate with processing conditions.

Table 2: Representative AFM Data for a Sol-Gel Derived Titania Thin Film

| Parameter | Value |

| Scan Size | 5 µm x 5 µm |

| Root-Mean-Square (RMS) Roughness (As-deposited) | ~ 0.5 nm |

| Root-Mean-Square (RMS) Roughness (Annealed at 500°C) | ~ 2.5 nm |

| Average Grain Size (Annealed) | ~ 30 nm |

Diffraction Techniques for Crystalline Structure Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of materials. For derivatives of this compound, XRD is crucial for monitoring the transformation from an amorphous gel to crystalline TiO2 polymorphs, primarily anatase, rutile, and brookite.

The initial product of the hydrolysis and condensation of this compound is typically an amorphous gel, which exhibits a broad, featureless XRD pattern. Upon heat treatment (calcination), the amorphous material begins to crystallize. The temperature at which crystallization occurs and the resulting crystalline phase(s) are dependent on various factors, including the pH of the sol, the presence of additives, and the heating rate.

XRD patterns of calcined samples show distinct diffraction peaks corresponding to specific crystallographic planes. By comparing the positions and intensities of these peaks to standard diffraction data (e.g., from the JCPDS database), the crystalline phases present in the sample can be identified. For instance, the anatase phase of TiO2 is typically characterized by a prominent peak at a 2θ value of approximately 25.3°, while the rutile phase shows a main peak at around 27.4°.

The sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the crystallite size, which can be estimated using the Scherrer equation. Broader peaks are indicative of smaller crystallites or a less ordered crystal lattice.

Table 3: Phase Transformation of this compound-derived Titania as a Function of Calcination Temperature

| Calcination Temperature (°C) | Crystalline Phase(s) Identified by XRD |

| As-synthesized (Room Temperature) | Amorphous |

| 400 | Anatase (nanocrystalline) |

| 600 | Anatase with traces of Rutile |

| 800 | Rutile (major phase), Anatase (minor phase) |

Thermal Analysis Techniques for Reaction Progression

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition behavior of this compound and its derivatives. researchgate.net These methods provide valuable information about the various physical and chemical changes that occur as the material is heated.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A typical TGA curve for a this compound-derived gel shows several distinct weight loss stages. The initial weight loss, occurring at temperatures below 200°C, is generally attributed to the evaporation of physically adsorbed water and residual organic solvents (e.g., ethanol (B145695) and butanol). A subsequent, more significant weight loss at higher temperatures (typically between 200°C and 400°C) corresponds to the decomposition of the organic alkoxy groups and the removal of chemically bound hydroxyl groups. The final plateau in the TGA curve indicates the formation of a stable inorganic oxide (TiO2).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC curve reveals exothermic and endothermic transitions. For a this compound-derived gel, an endothermic peak at low temperatures corresponds to the evaporation of solvents. A broad exothermic region is often observed at higher temperatures, which can be attributed to the combustion of organic residues and the crystallization of the amorphous titania into a more stable crystalline phase (e.g., anatase). The temperature of this exothermic peak provides information on the crystallization temperature.

Table 4: Thermal Analysis Data for a this compound-derived Gel

| Temperature Range (°C) | TGA Event | DSC Event | Interpretation |

| < 200 | ~10-15% weight loss | Endothermic peak | Evaporation of water and residual solvents |

| 200 - 400 | ~20-30% weight loss | Broad exothermic peak | Decomposition of organic groups and removal of hydroxyls |

| > 400 | Stable mass | Sharp exothermic peak | Crystallization of amorphous TiO2 to anatase |

Future Research Directions and Emerging Applications

Development of Novel Tributoxyethoxytitanium Derivatives

The synthesis of novel derivatives from this compound is a promising area for tailoring material properties for specific applications. The presence of both butoxy and ethoxy groups offers differential reactivity that can be exploited for selective functionalization.

Future research is likely to focus on the reaction of Tributoxyethoxytrianium with various functional ligands, such as bidentate ligands, to create new coordination complexes. These reactions could lead to the formation of derivatives with enhanced thermal stability, altered solubility, or specific electronic properties. For instance, the introduction of chelating ligands could stabilize the titanium center and influence its catalytic activity or its performance as a precursor for materials synthesis.

Table 1: Potential Functional Ligands for Derivatization of this compound

| Ligand Type | Potential Functional Group | Expected Properties of Derivative |

| β-Diketones | Acetylacetonate (B107027) | Increased thermal stability |

| Aminoalcohols | Ethanolamine | Improved water solubility |

| Carboxylic Acids | Acetic Acid, Oleic Acid | Modified reactivity and surface properties |

| Schiff Bases | Salen-type ligands | Enhanced catalytic activity |

Research efforts in this area will likely involve detailed characterization of these new derivatives using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry to elucidate their molecular structures and properties. The development of a library of this compound derivatives with a range of functionalities could significantly broaden its application scope.

Integration into Advanced Manufacturing Processes (e.g., 3D printing)

Advanced manufacturing, particularly additive manufacturing or 3D printing, presents a significant opportunity for the application of this compound. Its role as a precursor for titanium dioxide (TiO2) nanoparticles or as a binder in ceramic printing are key areas of exploration.

In the context of 3D printing, this compound could be utilized in sol-gel processes to formulate printable inks or feedstocks. The sol-gel method allows for the synthesis of TiO2 nanoparticles with controlled size and morphology, which are crucial for the performance of the final printed object. researchgate.netThe hydrolysis and condensation reactions of this compound can be carefully controlled to produce a sol that is suitable for deposition through techniques like direct ink writing (DIW) or binder jetting. creighton.eduwzr-ceramic.de Another potential application is in stereolithography (SLA), where photocurable resins are used to build objects layer by layer. researchgate.netThis compound could be incorporated into these resins to introduce inorganic components into the polymer matrix, leading to hybrid materials with enhanced mechanical or optical properties. Research in this area would focus on the compatibility of the titanium alkoxide with the photopolymerizable monomers and the effect of its addition on the curing process and the final properties of the printed part. researchgate.netgoogle.comgoogle.comresearchgate.netTable 2: Potential Roles of this compound in 3D Printing

| 3D Printing Technique | Potential Role of this compound | Desired Outcome |

| Binder Jetting | As a precursor for a binder solution to join ceramic or metal powders. wzr-ceramic.demdpi.comsciopen.comyoutube.com | Creation of complex ceramic or metal parts with high precision. |

| Direct Ink Writing (DIW) | As a sol-gel precursor to form a printable titania-based ink. creighton.edu | Fabrication of custom-designed titania structures for catalysis or photocatalysis. |

| Stereolithography (SLA) | As an additive in photocurable resins. researchgate.netgoogle.comgoogle.comresearchgate.net | Development of organic-inorganic hybrid materials with tailored properties. |

Future studies will need to address challenges such as the control of hydrolysis rates, the rheological properties of the printing formulations, and the sintering behavior of the printed parts to achieve dense and functional ceramic or composite objects.

Exploration of New Catalytic and Polymerization Systems

Titanium alkoxides are well-known components of Ziegler-Natta catalysts for olefin polymerization. wikipedia.orgmtak.hugoogle.comThe specific structure of this compound, with its mixed alkoxide ligands, could offer unique advantages in catalytic systems.

Research in this area will likely explore the use of this compound as a co-catalyst or as a precursor for the synthesis of novel Ziegler-Natta catalysts for the production of polyethylene and polypropylene. researchgate.netoreilly.comjaist.ac.jpThe electronic and steric environment around the titanium center, influenced by the butoxy and ethoxy groups, could affect the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer. Furthermore, the development of novel catalytic systems based on this compound for other chemical transformations is a promising avenue. For instance, its derivatives could be investigated as catalysts for esterification, transesterification, and other organic reactions. acs.orgwisc.eduThe ability to tune the ligand environment around the titanium atom provides a powerful tool for designing catalysts with specific activities and selectivities.

Table 3: Potential Catalytic Applications of this compound

| Catalytic System | Role of this compound | Target Polymer/Product |

| Ziegler-Natta Polymerization | Precursor or co-catalyst | Polyethylene, Polypropylene. wikipedia.orgmtak.hugoogle.comresearchgate.netoreilly.comjaist.ac.jp |

| Ring-Opening Polymerization | Initiator | Polyesters, Polycarbonates |

| Transesterification | Catalyst | Biodiesel |

| Photocatalysis | Precursor for TiO2 photocatalysts | Degradation of pollutants |

Experimental work will involve the synthesis and testing of these catalyst systems, coupled with detailed kinetic studies to understand the reaction mechanisms and optimize the catalyst performance.

Computational Design and Predictive Modeling of this compound Reactivity

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new materials and catalysts. In the context of this compound, these methods can provide valuable insights into its reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure of this compound and its derivatives. nist.govresearchgate.netThese studies can help in understanding the nature of the titanium-oxygen bonds, the charge distribution within the molecule, and the energies of the frontier molecular orbitals, which are crucial for predicting its reactivity. For instance, DFT can be used to model the interaction of this compound with other molecules, such as monomers in a polymerization reaction, to elucidate the reaction mechanism and predict the catalytic activity.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and its role in processes like sol-gel formation. These simulations can provide information on the aggregation behavior of the alkoxide molecules, the mechanism of hydrolysis and condensation, and the structure of the resulting nanoparticles or gels. This information is critical for optimizing the synthesis of titania-based materials for applications in 3D printing and catalysis.

Table 4: Computational Methods for Studying this compound

| Computational Method | Research Focus | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Reactivity, catalytic activity, bond energies. nist.govresearchgate.net |

| Molecular Dynamics (MD) | Sol-gel process, aggregation behavior | Nanoparticle formation, diffusion coefficients |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-like catalysis | Substrate binding, transition state energies |

The integration of computational modeling with experimental studies will be key to unlocking the full potential of this compound. Predictive models can guide the design of new derivatives and catalyst systems, reducing the need for extensive trial-and-error experimentation and accelerating the development of new technologies based on this versatile compound.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting negative or inconclusive results?

- Methodological Answer :

- Clearly document all experimental parameters (e.g., humidity levels, reagent lot numbers) to enable troubleshooting .

- Use standardized null-hypothesis frameworks (e.g., Bayes factors) to quantify uncertainty .

- Publish raw data in supplementary materials with machine-readable formatting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.